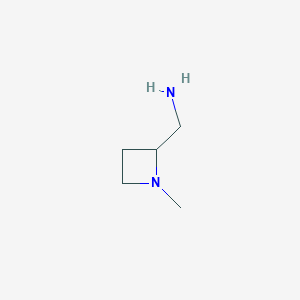

2-Aminomethyl-1-methylazetidine

Description

Overview of Azetidines as Four-Membered Saturated Cyclic Amines

Azetidines are heterocyclic organic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom. rsc.org As saturated amines, they are characterized by their inherent basicity and the geometric constraints of their cyclic structure. rsc.org This unique architecture imparts a blend of stability and reactivity that has made them valuable building blocks in synthetic chemistry. rsc.org

Historical Context of Azetidine (B1206935) Discovery and Isolation

The journey of azetidines from academic curiosity to indispensable tool in drug discovery has been marked by significant synthetic challenges. nih.gov Initially, their synthesis was considered difficult, which limited their exploration. nih.gov However, persistent efforts by chemists have led to the development of more feasible synthetic routes, unlocking their potential. nih.gov

Structural Characteristics and Intrinsic Ring Strain of Azetidines

The defining feature of the azetidine ring is its considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, is a key determinant of their chemical behavior. rsc.orgresearchwithrutgers.com The strained ring makes azetidines susceptible to ring-opening reactions under certain conditions, a property that can be harnessed in synthetic strategies. rsc.orgnih.gov Despite this strain, they possess a reasonable degree of chemical stability, allowing for their incorporation into complex molecular architectures. rsc.orgenamine.net The four-membered ring also provides a rigid scaffold, which can be advantageous in designing molecules with specific three-dimensional conformations to interact with biological targets. nih.govenamine.net

Role of Azetidine Moieties in Natural Products and Synthetic Compounds

The azetidine ring is a recurring motif in a variety of natural and synthetic compounds, underscoring its biological relevance. wikipedia.orglifechemicals.com

While relatively rare in nature, azetidine-containing natural products often exhibit potent biological activities. rsc.orgwikipedia.org

Nicotianamine (B15646): Found ubiquitously in plants, nicotianamine is a crucial metal chelator involved in the transport of iron and other essential micronutrients. researchgate.netnih.gov It is biosynthesized from three molecules of methionine. researchgate.net

Penarisidine A and B: Isolated from marine sponges, these compounds are sphingolipid analogues with a unique, highly functionalized azetidine core that has attracted considerable interest from synthetic chemists. thieme-connect.comresearchgate.netchemrxiv.orgresearchgate.netthieme-connect.com

L-azetidine-2-carboxylic acid: This non-proteinogenic amino acid, found in plants like lily of the valley and in beets, acts as a toxic mimic of proline and can be misincorporated into proteins. wikipedia.orgwikipedia.orgacs.orgmedchemexpress.comcaymanchem.com

The azetidine scaffold is a privileged structure in medicinal chemistry, featured in a growing number of approved drugs and clinical candidates. chemrxiv.org

Penazetidine: A synthetic analogue of the naturally occurring penaresidins, penazetidine A also features a trisubstituted azetidine core and has been a target of synthetic efforts. thieme-connect.comresearchgate.netthieme-connect.com

Melagatran: This compound is a potent and direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade. nih.govthieme-connect.commedchemexpress.comnih.gov It is the active metabolite of the prodrug ximelagatran. nih.govthieme-connect.comdrugbank.com

Azetidinepaclitaxel: This synthetic derivative of the well-known anticancer drug paclitaxel (B517696) incorporates an azetidine ring, highlighting the utility of this scaffold in modifying the properties of existing therapeutic agents.

Siponimod (B560413): An approved treatment for multiple sclerosis, siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors, S1P1 and S1P5. clevelandclinic.orgnih.govwikipedia.orgdrugbank.comguidetopharmacology.org Its action prevents the egress of lymphocytes from lymph nodes into the central nervous system. clevelandclinic.org

Cobimetinib (B612205): Used in combination with vemurafenib, cobimetinib is an inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK pathway, for the treatment of certain types of melanoma with specific BRAF mutations. oncologynewscentral.compatsnap.comdrugbank.comcancer.govmayoclinic.org

Importance of Azetidines in Medicinal Chemistry and Drug Discovery

The unique properties of the azetidine ring make it a highly valuable scaffold in the design of new therapeutic agents. nih.govontosight.ai Its rigid structure can help to pre-organize molecules for optimal binding to biological targets, potentially leading to increased potency and selectivity. enamine.net The presence of the nitrogen atom offers a site for further functionalization, allowing for the fine-tuning of a molecule's physicochemical properties. nih.gov Azetidines are found in drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders, demonstrating their broad applicability in medicinal chemistry. nih.govsciencedaily.comtechnologynetworks.com The development of new synthetic methods to access diverse azetidine derivatives continues to be an active area of research, promising to further expand their role in drug discovery. chemrxiv.orgacs.org

Azetidines as Pharmacological Tools

The rigid and defined three-dimensional structure of the azetidine ring makes it a valuable scaffold in drug design. nih.govacs.org By incorporating this moiety into a molecule, chemists can constrain its conformation, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com This has led to the development of several drugs containing the azetidine motif, such as the antihypertensive agent azelnidipine (B1666253) and the anticancer drug cobimetinib. rsc.orgpharmablock.com The diverse pharmacological activities associated with azetidine derivatives include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, among others. nih.govontosight.airesearchgate.net

Azetidines as Amino Acid Surrogates

Azetidine-2-carboxylic acid, a naturally occurring azetidine derivative, is a non-proteinogenic amino acid that can act as a mimic of proline. nih.govwikipedia.org The incorporation of azetidine-based amino acids into peptides can induce significant conformational changes in the peptide backbone, influencing their secondary structure and biological activity. acs.orgchemrxiv.org This makes them valuable tools in protein engineering and the design of peptidomimetics. acs.org The constrained nature of the azetidine ring can impart increased resistance to enzymatic degradation, a desirable property for therapeutic peptides. nih.gov

Azetidines in Peptidomimetic and Nucleic Acid Chemistry

The ability of azetidines to serve as constrained scaffolds extends to their use in peptidomimetic and nucleic acid chemistry. rsc.org In peptidomimetics, the azetidine ring can be used to create rigid dipeptide surrogates, helping to define the spatial orientation of pharmacophoric groups. nih.gov In nucleic acid chemistry, azetidine-based monomers have been explored for the synthesis of conformationally restricted peptide nucleic acid (PNA) analogues. tandfonline.com These modifications aim to improve properties such as cellular uptake and binding affinity to target DNA or RNA sequences. tandfonline.com

Current and Future Prospects of Azetidine Derivatives

The field of azetidine chemistry is continually evolving, with ongoing research focused on the development of new synthetic methods and applications. rsc.orgmedwinpublishers.comresearchgate.net The challenges associated with the synthesis of these strained rings are being addressed through innovative strategies, including cycloaddition reactions and ring transformations. rsc.orgmedwinpublishers.com Future prospects for azetidine derivatives are promising, with potential applications in the development of novel therapeutics to combat drug-resistant microbes and other diseases. medwinpublishers.commedwinpublishers.com Their use as building blocks in materials science and catalysis is also an active area of investigation. nih.govresearchgate.net

Specific Focus on 2-Aminomethyl-1-methylazetidine: Unique Structural Features and Research Justification

This compound is a disubstituted azetidine that presents a unique combination of structural features. The presence of a primary amine on the methyl group at the 2-position and a methyl group on the ring nitrogen at the 1-position distinguishes it from simpler azetidines.

The primary amine functionality offers a site for further chemical modification, allowing for the attachment of various substituents to explore structure-activity relationships. The N-methylation provides a tertiary amine within the ring, which can influence the compound's basicity, lipophilicity, and metabolic stability. The stereochemistry at the 2-position adds another layer of complexity and potential for stereoselective interactions with biological targets.

The research justification for investigating this compound and its derivatives lies in the potential to combine the advantageous properties of the azetidine scaffold with the versatile reactivity of the aminomethyl group. This could lead to the discovery of novel compounds with unique pharmacological profiles.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Azetidine | C3H7N | 57.09 | Unsubstituted four-membered nitrogen heterocycle. wikipedia.org |

| 2-Methylazetidine | C4H9N | 71.12 | Methyl group at the 2-position. nih.gov |

| 1-Methyl-3-(aminomethyl)azetidine | C5H12N2 | 100.164 | Methyl group at the 1-position and aminomethyl group at the 3-position. |

| This compound | C5H12N2 | 100.16 | Methyl group at the 1-position and aminomethyl group at the 2-position. |

| (S)-2-Aminomethyl-1-Boc-azetidine | C9H18N2O2 | - | Boc-protected amine at the 2-position, chiral center at C2. sigmaaldrich.com |

Table 2: Research Applications of Azetidine Derivatives

| Application Area | Example Azetidine Derivative(s) | Research Finding |

| Pharmacology | Azelnidipine, Cobimetinib | Effective as an antihypertensive and anticancer agent, respectively. rsc.orgpharmablock.com |

| 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one | Showed good antibacterial activity against Staphylococcus aureus. medwinpublishers.com | |

| Peptidomimetics | Azetidine-2-carboxylic acid | Induces γ-turns in peptide chains. chemrxiv.org |

| Nucleic Acid Chemistry | Azetidine nucleic acid (ANA) monomers | Used to synthesize conformationally rigid peptide nucleic acid analogues. tandfonline.com |

| Catalysis | Chiral, enantiomerically pure azetidines | Utilized in asymmetric catalysis. researchgate.net |

Properties

IUPAC Name |

(1-methylazetidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSTZIIJZBVKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-92-6 | |

| Record name | (1-methylazetidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformations of 2 Aminomethyl 1 Methylazetidine and Azetidine Derivatives

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

Azetidine, a four-membered nitrogen-containing heterocycle, possesses a significant amount of ring strain, which is the primary driver of its reactivity. rsc.orgresearchwithrutgers.com This strain energy, estimated to be around 25.2-25.4 kcal/mol, is comparable to that of other strained cyclic compounds like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7-27.7 kcal/mol). rsc.orgresearchgate.net It is substantially higher than that of the more stable five-membered pyrrolidine (B122466) ring (5.4-5.8 kcal/mol). rsc.orgresearchgate.net

This inherent strain makes the azetidine ring susceptible to cleavage, particularly at the C-N bonds, as this relieves the torsional and angle strain of the system. rsc.org While the ring is strained, it is notably more stable and easier to handle than the three-membered aziridine ring. rsc.orgresearchwithrutgers.com This balance of stability and reactivity allows for unique chemical transformations to be triggered under specific conditions, making azetidines valuable building blocks in organic synthesis. rsc.orgresearchwithrutgers.comrsc.org The reactivity can be further modulated by substituents on the ring and by activation of the nitrogen atom, often through protonation or conversion to a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. magtech.com.cnresearchgate.net

Table 1: Comparison of Ring Strain in Cyclic Amines

| Compound | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 rsc.orgresearchgate.net |

| Azetidine | 4 | 25.2 - 25.4 rsc.orgresearchgate.net |

| Pyrrolidine | 5 | 5.4 - 5.8 rsc.orgresearchgate.net |

| Piperidine | 6 | ~0 researchgate.net |

Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for the reactions of azetidines. beilstein-journals.orgnih.gov Consequently, ring-opening reactions are among the most important and well-studied transformations of this heterocyclic system. magtech.com.cnresearchgate.netresearchgate.net These reactions can be broadly categorized into nucleophilic ring-openings and ring expansions, providing pathways to a diverse array of acyclic and larger heterocyclic structures.

Nucleophilic Ring Opening

Nucleophilic ring-opening is a major class of reactions for azetidines, leading to the formation of functionalized 1,3-aminopropanes. magtech.com.cnresearchgate.net These reactions typically require activation of the azetidine ring, either by protonation under acidic conditions or by alkylation to form a more reactive azetidinium salt. magtech.com.cnresearchgate.net Lewis acids are also commonly employed to facilitate this process. magtech.com.cniitk.ac.inthieme-connect.com The attack of a nucleophile on one of the ring carbons leads to the cleavage of a carbon-nitrogen bond.

The regioselectivity of nucleophilic attack on unsymmetrical azetidines and azetidinium ions is a critical aspect of their reactivity, governed by a balance of electronic and steric factors. magtech.com.cnorganic-chemistry.org

Electronic Effects : When the azetidine ring bears a substituent at the C2 position that can stabilize a positive charge, such as an aryl group, nucleophilic attack often occurs at this more substituted carbon. magtech.com.cnnih.gov This is because the transition state has significant carbocationic character, and the substituent can stabilize the developing positive charge through conjugation. magtech.com.cnnih.gov For instance, the ring-opening of 2-aryl-N-tosylazetidines with alcohols, mediated by a Lewis acid, proceeds via an SN2-type pathway at the benzylic carbon. iitk.ac.in

Steric Effects : In contrast, for 2-alkylazetidines or when using sterically bulky nucleophiles, the attack preferentially occurs at the less sterically hindered carbon (C4). magtech.com.cnresearchgate.net Studies on azetidinium ions have shown that nucleophiles like azide (B81097) or benzylamine (B48309) attack the unsubstituted C4 position when available. organic-chemistry.org However, if the C4 position is also substituted (e.g., with a methyl group), the attack is directed back to the C2 position. organic-chemistry.org

The stereoselectivity of the reaction is also a key feature. Nucleophilic ring-opening of azetidinium ions typically proceeds with inversion of configuration at the carbon center being attacked, consistent with an SN2 mechanism. iitk.ac.innih.gov This stereospecificity allows for the synthesis of stereodefined, highly functionalized linear amines from chiral azetidines. organic-chemistry.orgnih.gov However, in some cases, particularly with N-tosyl azetidines, racemization can occur, suggesting a transition state with considerable carbocationic character. nih.gov

A wide variety of nucleophiles can be employed to open the azetidine ring, leading to a diverse range of functionalized propane-1,3-diamine derivatives. The choice of nucleophile is crucial as it determines the nature of the final product. Azetidines, particularly when activated as azetidinium ions, react with both hard and soft nucleophiles.

Carbon Nucleophiles : Organometallic reagents like Grignard reagents and organocuprates can be used, though their reactivity can be complicated by attacks on other functional groups. clockss.org More recently, organotrifluoroborates have been used in the presence of Lewis/Brønsted acid catalysts to open azetidines with complete regioselectivity. acs.org The reaction of azetidines with enolates has also been reported. researchgate.net

Nitrogen Nucleophiles : Amines and azides are effective nitrogen nucleophiles for opening azetidinium ions. organic-chemistry.org For example, benzylamine and sodium azide react regioselectively to yield the corresponding 1,3-diamines. organic-chemistry.org

Oxygen Nucleophiles : Alcohols and carboxylates serve as oxygen nucleophiles. organic-chemistry.org The Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with various alcohols produces 1,3-amino ethers in excellent yields. iitk.ac.in Acetate has also been shown to open azetidinium ions. organic-chemistry.org In some cases, intramolecular attack by a pendant amide's oxygen can lead to decomposition. nih.gov

Halogen Nucleophiles : While less common in recent literature for simple ring-opening, halides can act as nucleophiles. The reverse reaction, cyclization of γ-haloamines, is a standard method for azetidine synthesis. frontiersin.org

Hydride Nucleophiles : Reductive ring-opening can be achieved using hydride reagents. This process can be considered a nucleophilic attack by a hydride ion (H⁻), leading to the formation of a secondary or tertiary amine without the incorporation of a functional group from the nucleophile. magtech.com.cn

Table 2: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines

| Nucleophile Type | Example Nucleophile | Activating Agent | Product Type |

|---|---|---|---|

| Carbon | Alkenyl/Aryl Trifluoroborate acs.org | Lewis/Brønsted Acid | γ,γ-Substituted Amines acs.org |

| Nitrogen | Benzylamine, Azide organic-chemistry.org | Methyl Triflate (forms azetidinium) | 1,3-Diamines organic-chemistry.org |

| Oxygen | Alcohols, Phenols iitk.ac.innih.gov | Lewis Acid (e.g., BF₃·OEt₂) | 1,3-Amino Ethers iitk.ac.in |

Lewis acids play a crucial role in activating the azetidine ring towards nucleophilic attack, especially for N-alky- or N-aryl-azetidines that are less reactive than their N-acyl or N-sulfonyl counterparts. magtech.com.cnresearchgate.net The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons and making the C-N bonds more susceptible to cleavage. beilstein-journals.orgiitk.ac.in

A variety of Lewis acids, such as Boron trifluoride etherate (BF₃·OEt₂), Copper(II) triflate (Cu(OTf)₂), and Lanthanum(III) triflate (La(OTf)₃), have been effectively used. thieme-connect.comacs.orgfrontiersin.org For example, BF₃·OEt₂ has been shown to mediate the highly regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines with alcohols. iitk.ac.in In some transformations, a full equivalent of the Lewis acid is required for the reaction to proceed to completion. iitk.ac.in

The choice of Lewis acid can be critical. In a study on ring expansion, trifluoroacetic acid (TFA) was found to be superior to Lewis acids like BF₃·OEt₂ for a specific transformation, highlighting that both Brønsted and Lewis acids can promote these reactions, sometimes with different outcomes. acs.org Cooperative catalysis, involving both a Lewis acid and a Brønsted acid, has also been developed for the ring-opening of azetidines with organotrifluoroborates. acs.org

Ring Expansion Reactions

Beyond simple ring-opening, the strain in the azetidine ring can be harnessed to drive ring expansion reactions, transforming the four-membered ring into larger five- or six-membered heterocycles. magtech.com.cnresearchgate.net These reactions provide synthetically valuable pathways to structures like pyrrolidines and 1,3-oxazinan-2-ones. acs.orgscitechnol.com

One common strategy involves the thermal or acid-catalyzed rearrangement of substituted azetidines. For example, 2-(iodomethyl)azetidine derivatives, formed from the iodocyclisation of homoallylamines, can thermally isomerize to form more stable 3-iodopyrrolidines. scitechnol.com This isomerization is proposed to proceed through an intermediate aziridinium (B1262131) ion. scitechnol.comrsc.org

Another approach is the acid-mediated ring expansion of N-protected 2-substituted azetidines. For instance, N-Boc or N-Cbz protected 2-ester-2-arylazetidines undergo a rapid, high-yielding ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones upon treatment with an acid like TFA. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, ring-opening to form a stabilized carbocation, which is then trapped intramolecularly by the carbamate (B1207046) oxygen. acs.org Ring expansions can also be triggered by reacting azetidines with carbenes, leading to pyrrolidines via a magtech.com.cniitk.ac.in-Stevens rearrangement. acs.org

Reductive Cleavage of the Azetidine Ring

The strained nature of the azetidine ring makes it susceptible to cleavage under various reductive conditions. This ring-opening can be a deliberate synthetic strategy to access functionalized acyclic amines. The regioselectivity of the cleavage is a critical aspect, often influenced by the substitution pattern on the azetidine ring. magtech.com.cn

In the case of unsymmetrically substituted azetidines, such as those with substituents at the 2-position, the cleavage of the C-N bond is often directed by electronic effects. For instance, azetidines bearing unsaturated groups like aryl or carbonyl at the C2 position tend to undergo cleavage of the C2-N bond due to the stabilization of the resulting intermediate. magtech.com.cn For 2-alkyl-substituted azetidines, the outcome can be governed by steric hindrance, with nucleophilic attack favoring the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

While specific studies on the reductive cleavage of 2-Aminomethyl-1-methylazetidine are not extensively documented, general principles of azetidine chemistry suggest that reagents like diisobutylaluminium hydride (DIBAL-H) in the presence of Lewis acids could lead to ring opening. rsc.org The presence of an electron-rich phenyl group on the azetidine nucleus can make the ring more prone to opening under such conditions. rsc.org

The table below summarizes the outcomes of reductive cleavage for different azetidine derivatives, providing insight into the potential reactivity of this compound.

| Azetidine Derivative | Reagent/Conditions | Product(s) | Reference |

| C-3 Functionalized Azetidin-2-ones | NaBH4 | 2,3-Disubstituted 1-Arylazetidines | rsc.org |

| 2-Aryl-N-tosylazetidines | Aryl Borates | Racemic β-Aryloxy Amines | nih.gov |

Interactive Data Table: Reductive Cleavage of Azetidine Derivatives

| Azetidine Derivative | Reagent/Conditions | Product(s) | Reference |

| C-3 Functionalized Azetidin-2-ones | NaBH4 | 2,3-Disubstituted 1-Arylazetidines | rsc.org |

| 2-Aryl-N-tosylazetidines | Aryl Borates | Racemic β-Aryloxy Amines | nih.gov |

Functionalization Reactions of the Azetidine Scaffold

The azetidine framework, particularly in a molecule like this compound, offers multiple sites for chemical modification: the exocyclic primary amino group and the carbon atoms of the azetidine ring itself.

The primary amino group in this compound is a versatile handle for a wide range of derivatization reactions. These modifications are crucial for altering the molecule's physical and biological properties. Standard methods for amine derivatization are readily applicable.

For instance, acylation of the primary amine can be achieved using reagents like acetic anhydride (B1165640) to introduce an acetyl group. nih.gov This type of derivatization can be useful for analytical purposes, such as enhancing detection in mass spectrometry. nih.gov Other derivatization reagents, such as those bearing chiral auxiliaries, can be employed for the enantioseparation of amino compounds. nih.gov

The table below illustrates common derivatization reactions for primary amines, which are applicable to the amino group of this compound.

| Reagent | Type of Derivatization | Purpose | Reference |

| Diethyl ethoxymethylenemalonate (DEEMM) | Enamine formation | RPLC-MS/MS analysis | nih.gov |

| Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl)acetates (CIMs) | Amide formation | Enantioseparation and LC-MS/MS analysis | nih.gov |

Interactive Data Table: Derivatization of Primary Amines

| Reagent | Type of Derivatization | Purpose | Reference |

| Diethyl ethoxymethylenemalonate (DEEMM) | Enamine formation | RPLC-MS/MS analysis | nih.gov |

| Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl)acetates (CIMs) | Amide formation | Enantioseparation and LC-MS/MS analysis | nih.gov |

Functionalization of the carbon atoms within the azetidine ring presents a greater challenge due to the higher stability of C-H bonds compared to the reactivity of the amino group. However, recent advances in C-H functionalization have opened new avenues for modifying such scaffolds.

Palladium-catalyzed C-H functionalization has been successfully applied to N-methylated amino acids and peptides, suggesting its potential applicability to the N-methylazetidine core. nih.gov This approach often requires a directing group to achieve site-selectivity. For instance, N-methylated amino acids with an 8-aminoquinoline (B160924) directing group can undergo stereoselective β-functionalization with aryl iodides. nih.gov

Furthermore, the synthesis of functionalized azetidines can be achieved through various synthetic routes that introduce substituents at the ring carbons from the outset. For example, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various nucleophiles allows for the introduction of diverse functionalities at the C3 position. nih.gov

Photochemical Transformations Involving Azetidines

Photochemistry offers a powerful tool for accessing unique molecular architectures that are often difficult to obtain through traditional thermal reactions. The strained azetidine ring can participate in various photochemical transformations.

One notable photochemical reaction is the Norrish-Yang cyclization, which can be used to synthesize azetidinols from α-aminoacetophenones. beilstein-journals.org These photogenerated azetidinols can then undergo subsequent ring-opening reactions. beilstein-journals.org Another significant photochemical approach is the [2+2] photocycloaddition. The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between imines and alkenes, provides a direct route to functionalized azetidines. researchgate.net

While specific photochemical studies on this compound are scarce, the photochemical behavior of related N-methylated compounds provides valuable insights. For example, the irradiation of N-methyl(thiophthalimide) with alkenes leads to [2+2] cycloaddition products. rsc.org This suggests that the N-methylazetidine moiety could potentially participate in similar cycloaddition reactions under photochemical conditions.

The development of visible-light-mediated aza Paternò-Büchi reactions has further expanded the synthetic utility of photochemical methods for accessing diverse azetidine structures. researchgate.net

Applications and Biological Research of Azetidine Derivatives in Medicinal Chemistry

Azetidines as Valuable Scaffolds in Drug Design

Azetidine (B1206935) and its derivatives are increasingly recognized as valuable scaffolds in drug design due to their unique combination of properties. nih.govenamine.netrsc.org The strained four-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. enamine.net This pre-defined spatial orientation of substituents on the azetidine ring can reduce the entropic penalty upon binding, a favorable characteristic in drug-target interactions. enamine.net

Compared to more common five- and six-membered nitrogen heterocycles, azetidines offer a distinct three-dimensional geometry, allowing for the exploration of new chemical space. researchgate.net This structural novelty can be crucial in overcoming challenges such as drug resistance and improving pharmacokinetic profiles. The azetidine moiety is more stable than the related three-membered aziridine (B145994) ring, making it easier to handle and incorporate into complex molecules. rsc.org Despite their stability, the inherent ring strain can be harnessed for specific chemical transformations, enabling diverse functionalization. rsc.org The successful incorporation of the azetidine scaffold in drugs like the antihypertensive agent Azelnidipine (B1666253) highlights its clinical relevance and potential. enamine.net

Diverse Pharmacological Activities of Azetidine-Containing Compounds

Compounds incorporating the azetidine ring have demonstrated a wide and important range of pharmacological activities. nih.gov These include anticancer, antimicrobial, antimalarial, and anti-inflammatory properties, among others. nih.gov The versatility of the azetidine scaffold allows for the development of compounds targeting a variety of biological pathways and disease states.

Anti-infective Agents

The development of novel anti-infective agents is a critical area of research, and azetidine derivatives have shown considerable promise in this field. Their activity spans antibacterial, antifungal, antitubercular, and antiviral applications.

The most well-known examples of antibacterial azetidine derivatives are the β-lactam antibiotics, which contain an azetidin-2-one (B1220530) ring system. nih.govbepls.com This class includes penicillins and cephalosporins. bepls.com However, research has expanded to non-β-lactam azetidines as well. For instance, a series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were synthesized and screened for their in-vitro antibacterial activity. nih.gov Several of these compounds showed antibacterial activity comparable or even superior to the standard drug ampicillin. nih.gov

Another study focused on novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones, with several compounds exhibiting excellent activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings underscore the potential of the azetidine scaffold in the development of new antibacterial agents to combat resistant strains.

Table 1: Examples of Antibacterial Azetidine Derivatives

| Compound Class | Target Organisms | Notable Findings |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Gram-positive and Gram-negative bacteria | Compounds 5d, 5e, 5f, 5h, 5i, and 5j showed activity comparable or better than ampicillin. nih.gov |

| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones | Staphylococcus aureus, Vancomycin-resistant Enterococcus, Escherichia coli, Shigella dysenteriae | Compounds 5c, 5f, 5h, 5j, and 5m displayed excellent activity. nih.gov |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives | Staphylococcus aureus, Escherichia coli | Compounds 2d and 2e showed excellent antibacterial activity. psu.edu |

This table presents data for various azetidine derivatives to illustrate the antibacterial potential of the scaffold, as specific data for 2-Aminomethyl-1-methylazetidine is not available.

Fungal infections pose a significant global health threat, and new antifungal agents are urgently needed. nih.gov Azetidine derivatives have demonstrated promising antifungal properties. For example, a novel chitosan-azetidine derivative was synthesized and showed a significant inhibitory effect on the growth of Aspergillus fumigatus. nih.govnih.gov The antifungal inhibitory index for this derivative was 26.19%. nih.govnih.gov

In another study, substituted phenyl azetidine-2-one sulphonyl derivatives were evaluated for their antifungal activity. nih.gov Compounds 5h, 5i, 5j, and 5q demonstrated good inhibitory activity against the tested fungal strains. nih.gov Similarly, a series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives also exhibited significant antifungal activity against Candida albicans. psu.edu

Table 2: Examples of Antifungal Azetidine Derivatives

| Compound Class | Target Organism | Notable Findings |

| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | Showed an antifungal inhibitory index of 26.19%. nih.govnih.gov |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Fungal strains | Compounds 5h, 5i, 5j, and 5q showed good inhibitory activity. nih.gov |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives | Candida albicans | Compounds 2d and 2e showed excellent antifungal activity. psu.edu |

This table presents data for various azetidine derivatives to illustrate the antifungal potential of the scaffold, as specific data for this compound is not available.

Tuberculosis remains a major global health problem, exacerbated by the rise of multidrug-resistant strains. nih.govacs.orgacs.org Azetidine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. A series of azetidine derivatives, termed BGAz, have been identified that exhibit potent bactericidal activity with MIC99 values of less than 10 μM against both drug-sensitive and multidrug-resistant M. tuberculosis. nih.govacs.orgnih.gov These compounds appear to work by inhibiting mycolic acid biosynthesis, a key component of the mycobacterial cell wall. nih.govacs.orgnih.gov

Furthermore, certain N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, with some compounds showing significant activity. psu.edu The indole-substituted derivative, in particular, showed the highest activity. psu.edu

Table 3: Examples of Antitubercular Azetidine Derivatives

| Compound Class | Target Organism | Notable Findings |

| BGAz derivatives | Drug-sensitive and multidrug-resistant Mycobacterium tuberculosis | Elicit potent bactericidal activity with MIC99 values <10 μM. nih.govacs.orgnih.gov |

| Nitrofuran-warhead-equipped spirocyclic azetidines | Mycobacterium tuberculosis (H37Rv strain) | Two compounds had lower minimum inhibitory concentrations than isoniazid. mdpi.com |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives | Mycobacterium tuberculosis | An indole-substituted derivative showed the highest activity. psu.edu |

This table presents data for various azetidine derivatives to illustrate the antitubercular potential of the scaffold, as specific data for this compound is not available.

The search for new antiviral agents is of paramount importance, and azetidine derivatives have shown potential in this area as well. For instance, a stereoisomer of a 3-methyl-4-fluorophenyl substituted azetidinone, trans-11f, was found to inhibit the replication of human coronavirus (229E) with an EC50 of 45 µM, which was more potent than the reference drug ribavirin. nih.gov The cis-isomer of the same compound was active against the influenza A virus H1N1 subtype. nih.gov

More recently, Assembly Biosciences has reported the identification of azetidine compounds with antiviral activity against herpes simplex virus (HSV-1 and HSV-2), with an exemplified compound showing an EC50 of less than 100 nM. bioworld.com Although some synthesized substituted phenyl azetidine-2-one sulphonyl derivatives showed weak antiviral activity against a panel of viruses, the findings still contribute to the exploration of this scaffold in antiviral research. nih.gov

Table 4: Examples of Antiviral Azetidine Derivatives

| Compound | Target Virus | Efficacy (EC50) |

| trans-11f (azetidinone derivative) | Human coronavirus (229E) | 45 µM nih.gov |

| cis-11f (azetidinone derivative) | Influenza A virus (H1N1) | 12 µM / 8.3 µM nih.gov |

| Cpd 1 (Assembly Biosciences) | Herpes Simplex Virus 1 (HSV-1) | <100 nM bioworld.com |

| Cpd 1 (Assembly Biosciences) | Herpes Simplex Virus 2 (HSV-2) | <100 nM bioworld.com |

This table presents data for various azetidine derivatives to illustrate the antiviral potential of the scaffold, as specific data for this compound is not available.

Anticancer Activity

An extensive review of publicly available scientific literature reveals no specific studies investigating the anticancer properties of this compound. While the broader class of azetidine derivatives has been a subject of interest in oncology research, with various compounds synthesized and evaluated for their cytotoxic effects against cancer cell lines, research specifically identifying and detailing the anticancer activity of this compound is not present in the current body of scientific publications.

Central Nervous System (CNS) Activities

The potential effects of this compound on the central nervous system have been considered within several contexts, as outlined below.

Dopamine (B1211576) Antagonism

There is currently no available research in scientific databases or peer-reviewed journals that describes or evaluates the dopamine antagonist activity of this compound.

Antischizophrenic Activity

A thorough search of medicinal chemistry and pharmacology literature did not yield any studies focused on the potential antischizophrenic properties of this compound.

Antidepressant Activity

No specific research has been published detailing any investigation into the antidepressant effects of this compound.

Modulation of NFAT and MAPK Pathways in Microglia

There are no scientific findings available that link this compound to the modulation of NFAT and MAPK pathways in microglia.

Specific Enzyme and Receptor Inhibition

tRNA-Synthetase Inhibition

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential biological activities of this compound.

STAT-3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target in oncology due to its role in promoting tumor progression, metastasis, and immune evasion. nih.gov A significant breakthrough in targeting this protein has come from the development of azetidine-based inhibitors.

Systematic medicinal chemistry efforts have led to the discovery of a highly potent class of STAT3 inhibitors built upon an azetidine scaffold. nih.gov These compounds represent a major advancement over previous proline-based and other inhibitors, achieving sub-micromolar potencies. acs.org A notable strategy involved replacing an R-proline-amide core with an R-azetidine-2-carboxamide, which significantly enhanced inhibitory activity. acs.org

Research has identified several key azetidine-based compounds, such as H172 and H182, that demonstrate potent and selective inhibition of STAT3. nih.gov These molecules have been shown to irreversibly bind to STAT3 and preferentially block its DNA-binding activity in vitro. nih.gov The mechanism involves the covalent modification of key cysteine residues (Cys426 and Cys468) within the STAT3 protein, a finding confirmed by mass spectrometry and site-directed mutagenesis. nih.gov This covalent binding accounts for their high potency and irreversible action. nih.govresearchgate.net

In vitro studies using electrophoretic mobility shift assays (EMSA) have quantified the inhibitory effects of these compounds on STAT3 activity. The data reveals a significant preference for inhibiting STAT3 over other STAT family members like STAT1 and STAT5. nih.govnih.gov

| Compound | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | STAT5 IC₅₀ (µM) |

|---|---|---|---|

| H182 | 0.38 - 0.66 | >15.8 | >19.1 |

| H172 | 0.87 - 0.98 | >15.8 | >19.1 |

| H120 | 1.75 | >15.8 | >19.1 |

| H105 | 2.07 | >15.8 | >19.1 |

These findings underscore the importance of the azetidine ring as a core structural element for designing potent and selective STAT3 inhibitors for cancer therapy. acs.org

Development of Drug Analogs and PROTAC Linkers Utilizing Azetidine Scaffolds

The structural properties of the azetidine ring make it an attractive component for designing drug analogs and as a linker element in Proteolysis-Targeting Chimeras (PROTACs). pharmablock.comnih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.gov The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of a PROTAC's efficacy. nih.govexplorationpub.com

Azetidine scaffolds are increasingly used to replace more common linear alkyl and polyethylene (B3416737) glycol (PEG) linkers. nih.gov Their relative rigidity can help to achieve a suitable spatial orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex. explorationpub.com Simple azetidine derivatives, such as Azetidine-3-carboxylic acid and Methyl 1-Boc-azetidine-3-carboxylate, are utilized as non-cleavable linkers in the synthesis of both PROTACs and antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.com The defined structure of the azetidine ring provides a level of conformational constraint that can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of the resulting molecule. chemenu.com

The development of PROTACs is a rapidly evolving field, with a significant focus on linkerology. nih.gov While some research has explored linker-free PROTACs, the linker remains an integral part of most designs, and rigid heterocyclic scaffolds like azetidine are valuable tools for creating the next generation of protein degraders. nih.govnih.gov

In Vitro and In Vivo Studies of Azetidine Derivatives (General)

The therapeutic potential of azetidine derivatives has been evaluated in a range of in vitro and in vivo models across different disease areas.

In oncology, azetidine-based STAT3 inhibitors have been extensively studied. In vitro dose-response and time-course studies in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, demonstrated that these compounds inhibit both constitutive and ligand-induced STAT3 activation, leading to a loss of cell viability and induction of tumor cell death. nih.gov These effects were observed at concentrations that correlate with the inhibition of STAT3 activity. acs.org In vivo, azetidine inhibitors like H120 and H182, administered as single agents, successfully inhibited the growth of TNBC xenografts in mouse models. nih.gov Furthermore, a salt form of H182 used in combination with radiation therapy resulted in the complete blockade of tumor growth and improved survival in a syngeneic mouse model of TNBC. nih.gov

Beyond cancer, azetidine derivatives have been investigated for their effects on the central nervous system. In one study, various azetidine derivatives were synthesized and evaluated as GABA uptake inhibitors. nih.gov In vitro assays determined their inhibitory potency (IC₅₀ values) at the GAT-1 and GAT-3 transporters. Azetidin-2-ylacetic acid derivatives with specific lipophilic residues showed the highest potency at GAT-1, with IC₅₀ values as low as 2.01 µM. nih.gov Another study on tricyclic azetidine derivatives screened for antidepressant activity used in vivo models, such as the reserpine (B192253) antagonism test in mice, to classify their pharmacological profile. nih.gov

| Derivative Type | Target | Highest Potency (IC₅₀) |

|---|---|---|

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 µM |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 µM |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 µM |

Pharmacological Profile and Mechanism of Action Studies

The azetidine scaffold has been incorporated into molecules with diverse pharmacological profiles and mechanisms of action.

As detailed previously (Section 5.2.9.3), a prominent mechanism for azetidine-based anticancer agents is the irreversible covalent inhibition of STAT3. nih.govnih.gov Mass spectrometry and mutagenesis studies have confirmed that these compounds form covalent bonds with cysteine residues Cys426 and Cys468 in the DNA-binding domain of STAT3. nih.govresearchgate.net This action selectively prevents STAT3 from binding to DNA, thereby inhibiting the transcription of its target genes, which are involved in cell proliferation and survival. nih.gov This mechanism is highly specific, as the compounds show significantly less activity against other STAT proteins. nih.gov

In the field of neuroscience, the mechanism of action for another class of azetidine derivatives is the inhibition of GABA transporters. nih.gov By blocking the reuptake of the neurotransmitter GABA, these compounds increase its availability in the synaptic cleft, which can produce therapeutic effects in neurological disorders. The structure-activity relationship studies indicate that substitutions at either the 2- or 3-position of the azetidine ring, along with the nature of N-alkylated lipophilic residues, are key determinants of potency and selectivity for GAT-1 versus GAT-3 transporters. nih.gov

Other research has identified azetidine derivatives with different mechanisms. For example, azetidine carbamates have been developed as highly efficient, irreversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. researchgate.net Elsewhere, certain tricyclic derivatives of azetidine have been classified pharmacologically as CNS stimulants, acting via antagonism of reserpine-induced effects in animal models. nih.gov This diversity highlights the versatility of the azetidine ring as a foundational element in discovering molecules with varied and specific mechanisms of action.

Future Directions and Emerging Research Trends for 2 Aminomethyl 1 Methylazetidine Research

Development of Novel and More Efficient Synthetic Pathways

The synthesis of azetidines, historically challenged by the high ring strain of the four-membered system, is a key area for future research. medwinpublishers.comnih.gov Modern synthetic chemistry is continuously providing new tools to overcome these barriers, and these methods will be pivotal for the efficient production of 2-Aminomethyl-1-methylazetidine and its derivatives.

Future research will likely focus on advancing several cutting-edge synthetic strategies:

Metal-Catalyzed Cyclizations: Palladium-catalyzed intramolecular amination of C-H bonds and tantalum-catalyzed hydroaminoalkylation reactions represent powerful methods for constructing the azetidine (B1206935) ring with high selectivity. rsc.orgorganic-chemistry.org

Photoredox Catalysis: Visible-light-promoted reactions, such as the synthesis of vinyl azetidines from allenamides or aroylation of azetidine-based Michael acceptors, offer mild and efficient pathways to functionalized products. acs.orgacs.org

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) remains one of the most reliable methods for accessing the azetidine core. rsc.orgacs.org Developing more chemoselective reducing agents will be a key focus.

Organocatalysis: The use of small organic molecules, such as proline derivatives, to catalyze the [2+2] annulation of aldehydes and aldimines provides an enantioselective route to optically active azetidines. rsc.org

Flow Chemistry: The application of continuous flow technology, as demonstrated in the photochemical functionalization of azetidine-2-carboxylic acids, allows for scalable, safe, and efficient synthesis. chemrxiv.org

A summary of promising synthetic methodologies applicable to this compound is presented below.

| Methodology | Description | Key Advantages |

| Metal-Catalyzed C-H Amination | Intramolecular cyclization of amine substrates catalyzed by transition metals like palladium. organic-chemistry.org | High efficiency and selectivity for forming the azetidine ring. |

| Photoredox Catalysis | Utilizes visible light to initiate reactions under mild conditions, enabling unique transformations. acs.orgacs.org | Access to complex scaffolds, high functional group tolerance. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates for one-pot cyclocondensations. organic-chemistry.org | Rapid, efficient, and often leads to higher yields. |

| Organocatalytic Annulation | Uses chiral organic catalysts to facilitate stereoselective [2+2] cycloadditions. rsc.org | Metal-free, enables asymmetric synthesis of chiral azetidines. |

| Flow Photochemistry | Combines photochemical reactions with continuous flow systems for direct functionalization. chemrxiv.org | Scalable, improved safety, and precise control over reaction parameters. |

Exploration of New Biological Targets and Therapeutic Applications

The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, present in several FDA-approved drugs. chemrxiv.orgambeed.com Its rigid conformation can enhance binding affinity to biological targets and improve pharmacokinetic properties compared to more flexible five- and six-membered rings. acs.org Derivatives of this compound are therefore promising candidates for drug discovery programs targeting a wide range of diseases.

Future research will likely explore the following therapeutic areas:

Neuroscience: Azetidine derivatives have been investigated as agents for treating neurological and mood disorders. ambeed.com A key area of interest is the inhibition of enzymes like Monoacylglycerol Lipase (B570770) (MAGL), which is involved in degrading endocannabinoids.

Oncology: The anti-proliferative activity of azetidine compounds is an active area of research. Molecular docking studies have suggested that certain derivatives may act as inhibitors of β-tubulin, a critical protein in cell division, making them potential anticancer agents. medwinpublishers.com

Infectious Diseases: The 2-azetidinone (β-lactam) core is the defining feature of penicillin and cephalosporin (B10832234) antibiotics. psu.eduacgpubs.org Research into novel azetidine derivatives continues to yield compounds with significant antibacterial and antifungal activity. medwinpublishers.comacgpubs.orgresearchgate.net

Inflammatory and Cardiovascular Conditions: Azetidine-containing molecules have shown potential as anti-inflammatory agents and have been developed into drugs for cardiovascular diseases, such as the calcium channel blocker azelnidipine (B1666253). rsc.orgacgpubs.org

Advances in Asymmetric Synthesis of Azetidines

The this compound molecule possesses a chiral center at the C2 position. The ability to control the stereochemistry at this position is crucial, as different enantiomers of a drug can have vastly different biological activities. Therefore, the development of robust methods for the asymmetric synthesis of 2-substituted azetidines is a critical area of future research.

A particularly promising strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide. acs.org This approach allows for the stereoselective synthesis of N-sulfinylaziridine carboxylate esters, which can be transformed into enantiomerically pure 2H-azirine 2-carboxylate esters, key precursors for chiral azetidines. researchgate.netnih.gov A general method has been developed that combines inexpensive, commercially available chiral tert-butanesulfinamides with achiral starting materials to produce a wide array of enantioenriched C2-substituted azetidines, including those with aryl, vinyl, and alkyl groups. acs.org This three-step process is scalable and provides access to an elusive series of optically active azetidines that were previously difficult to synthesize via a single method. acs.org

Future work will focus on refining these methods to improve diastereoselectivity, expand the substrate scope, and develop new, more efficient chiral auxiliaries and organocatalysts for the direct enantioselective synthesis of the this compound core. acs.orgnih.gov

Applications in Catalytic Processes (e.g., Henry, Suzuki, Sonogashira, Michael Additions)

Beyond its role as a pharmacophore, the azetidine scaffold has significant potential in the field of catalysis. magtech.com.cnrsc.org Chiral azetidine derivatives can serve as highly effective ligands for transition metals, enabling a range of important asymmetric carbon-carbon bond-forming reactions. The rigid structure of the azetidine ring helps to create a well-defined and sterically controlled catalytic pocket, leading to high levels of enantioselectivity. rsc.org

The this compound framework is an ideal platform for designing novel ligands for the following key transformations:

Suzuki-Miyaura Coupling: Palladium(II) complexes featuring azetidine-based tridentate ligands have proven to be highly active catalysts for the Suzuki-Miyaura reaction, effectively coupling aryl bromides and chlorides with aryl boronic acids in aqueous media. researchgate.netresearchgate.net

Sonogashira Coupling: Water-stable pyridylazetidine-based palladium(II) complexes have been successfully employed as phosphine-free catalysts for the Sonogashira coupling of aryl halides with terminal alkynes under mild, and in some cases, room temperature conditions. researchmap.jpdocumentsdelivered.comresearchgate.net

Henry (Nitroaldol) Reaction: Chiral 2,4-cis-disubstituted amino azetidines have been used as ligands in copper-catalyzed asymmetric Henry reactions, producing β-nitroalcohols with excellent enantiomeric excess (>99% ee). psu.edunih.gov

Michael Addition: Azetidine-derived dinuclear zinc catalysts have been shown to be general and efficient for the asymmetric phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds, yielding products with up to 99% ee. rsc.orgrsc.org Furthermore, aza-Michael additions are used to synthesize complex azetidine derivatives. mdpi.com

| Catalytic Reaction | Metal/Catalyst System | Role of Azetidine Derivative |

| Suzuki-Miyaura Coupling | Palladium (Pd) researchgate.netresearchgate.net | Serves as a tridentate ligand, enhancing catalyst activity and stability in water. |

| Sonogashira Coupling | Palladium (Pd) researchmap.jpdocumentsdelivered.com | Forms stable, phosphine-free complexes for coupling aryl halides and alkynes. |

| Henry Reaction | Copper (Cu) psu.edunih.gov | Acts as a chiral ligand to induce high enantioselectivity in nitroaldol additions. |

| Michael Addition | Zinc (Zn) rsc.orgrsc.org | Forms a rigid catalytic scaffold for highly enantioselective conjugate additions. |

Integration of Computational and Experimental Approaches for Drug Discovery

The modern drug discovery process increasingly relies on a synergistic relationship between computational modeling and experimental validation. For a scaffold like this compound, this integrated approach can significantly accelerate the identification of promising drug candidates while minimizing the costs and time associated with traditional trial-and-error methods.

Future research will heavily integrate these approaches:

Rational Drug Design: Computational tools will be used to design novel derivatives of this compound tailored to interact with specific biological targets. ontosight.ai Techniques like molecular docking can predict the binding affinity and orientation of a molecule within a protein's active site, guiding the synthesis of more potent inhibitors. medwinpublishers.com

In Silico ADME/Tox Prediction: Before synthesis, computational models can predict crucial Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. This allows researchers to prioritize compounds with favorable drug-like characteristics, such as the ability to cross the blood-brain barrier for CNS-targeted drugs. nih.gov

Structure-Activity Relationship (SAR) Studies: By combining the synthesis of a focused library of derivatives with computational analysis, researchers can build robust SAR models. These models elucidate how specific structural modifications influence biological activity, providing a clear roadmap for optimizing lead compounds. ontosight.ai

Green Chemistry Approaches to Azetidine Synthesis

The principles of green chemistry—which aim to reduce waste, minimize energy consumption, and use less hazardous substances—are becoming central to modern organic synthesis. Applying these principles to the synthesis of this compound is a key future direction that promises more sustainable and environmentally friendly production methods.

Emerging green approaches applicable to azetidine synthesis include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Azetidine-ligated palladium catalysts have already demonstrated high efficacy for Suzuki and Sonogashira couplings in water or mixed aqueous systems. researchgate.netresearchmap.jp

Alternative Energy Sources: Microwave-assisted synthesis and photochemistry represent energy-efficient alternatives to conventional heating. organic-chemistry.orgacs.orgchemrxiv.org These methods can dramatically reduce reaction times and often lead to cleaner reactions with fewer byproducts.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a substance is inherently greener than using stoichiometric reagents that are consumed in the reaction. The development of highly active azetidine-based ligands for cross-coupling reactions aligns perfectly with this principle. researchgate.netresearchmap.jp

Phosphine-Free Catalysis: Traditional palladium-catalyzed reactions often rely on toxic and air-sensitive phosphine (B1218219) ligands. The development of stable, phosphine-free catalyst systems, such as those derived from pyridylazetidines, is a significant green advancement. researchmap.jpdocumentsdelivered.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.